molecular formula C21H25N3O2 B4826610 N-(2,3-dihydro-1H-inden-5-yl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide

N-(2,3-dihydro-1H-inden-5-yl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide

Cat. No.: B4826610
M. Wt: 351.4 g/mol
InChI Key: ZHMVRGNTVWAXHI-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1H-inden-5-yl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide is a complex organic compound with potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide typically involves multiple steps:

    Formation of the Indane Moiety: The indane structure can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine derivatives and suitable leaving groups.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is typically added through electrophilic aromatic substitution reactions, using methoxybenzene derivatives and appropriate electrophiles.

    Final Coupling: The final step involves coupling the indane, piperazine, and methoxyphenyl components under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1H-inden-5-yl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenated solvents, strong acids or bases, depending on the specific reaction

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, N-(2,3-dihydro-1H-inden-5-yl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of similar molecules in various chemical environments.

Biology and Medicine

In biology and medicine, this compound is explored for its potential pharmacological activities. It may interact with specific receptors or enzymes, making it a candidate for drug development. Researchers investigate its effects on cellular pathways and its potential therapeutic applications.

Industry

In industry, the compound could be used as an intermediate in the synthesis of more complex molecules. Its unique structure might also make it useful in materials science, for example, in the development of new polymers or coatings.

Mechanism of Action

The mechanism by which N-(2,3-dihydro-1H-inden-5-yl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide exerts its effects depends on its interaction with molecular targets. It may bind to specific receptors or enzymes, altering their activity and triggering downstream effects. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dihydro-1H-inden-5-yl)-2-(2-methoxyphenyl)acetamide
  • [1-(2,3-dihydro-1H-inden-5-yl)ethyl][(2-methoxyphenyl)methyl]amine

Uniqueness

Compared to similar compounds, N-(2,3-dihydro-1H-inden-5-yl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide may exhibit unique reactivity due to the presence of the piperazine ring and the specific positioning of the methoxyphenyl group

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-(2,3-dihydro-1H-inden-5-yl)-4-(2-methoxyphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2/c1-26-20-8-3-2-7-19(20)23-11-13-24(14-12-23)21(25)22-18-10-9-16-5-4-6-17(16)15-18/h2-3,7-10,15H,4-6,11-14H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHMVRGNTVWAXHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)NC3=CC4=C(CCC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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